

Application Notes and Protocols: Methyl 2-acetoxybenzoate in Organic Synthesis

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Compound of Interest

Compound Name: Methyl 2-acetoxybenzoate

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These application notes provide detailed protocols and data for utilizing **Methyl 2-acetoxybenzoate** as a versatile intermediate in the synthesis of bioactive molecules. The following sections outline its application in the preparation of key pharmaceutical compounds, including Salicylamide, Celecoxib analogues, and Benzocaine derivatives.

Overview of Methyl 2-acetoxybenzoate

Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate, is the methyl ester of acetylsalicylic acid.^[1] Its chemical structure features an ester group and an acetoxy group, making it a valuable precursor in various organic transformations.^[1] It serves as a prodrug to the anti-inflammatory agent aspirin and can be hydrolyzed to methyl salicylate.^[2] Its reactivity with nucleophiles allows for its use in esterification and acylation reactions, rendering it a useful building block in medicinal chemistry.^[1]

Synthesis of Salicylamide

Salicylamide, a non-steroidal anti-inflammatory drug (NSAID), can be synthesized from **Methyl 2-acetoxybenzoate** in a two-step process involving hydrolysis followed by amidation.

Step 1: Hydrolysis of Methyl 2-acetoxybenzoate to Methyl Salicylate

Protocol:

- To a round-bottom flask, add **Methyl 2-acetoxybenzoate** (1.0 eq).
- Add a 1 M solution of aqueous sodium hydroxide (2.2 eq).
- Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl salicylate.

Quantitative Data:

Reactant	Molar Ratio	Expected Yield
Methyl 2-acetoxybenzoate	1.0	95-98%
Sodium Hydroxide	2.2	-

Step 2: Amidation of Methyl Salicylate to Salicylamide

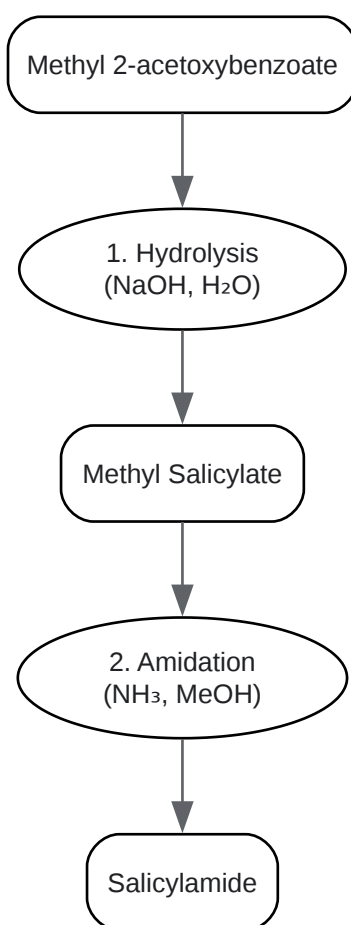
Protocol:

- In a sealed vessel, dissolve methyl salicylate (1.0 eq) in methanol.
- Add a 7 M solution of ammonia in methanol (10 eq).
- Heat the mixture to 100°C for 24 hours.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by recrystallization from hot water to afford Salicylamide.

Quantitative Data:

Reactant	Molar Ratio	Temperature	Time	Expected Yield
Methyl Salicylate	1.0	100°C	24 h	85-90%
Ammonia (7M in MeOH)	10	100°C	24 h	-

Synthetic Workflow for Salicylamide



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Caption: Synthetic route from **Methyl 2-acetoxybenzoate** to Salicylamide.

Synthesis of a Celecoxib Analogue Intermediate

Celecoxib is a selective COX-2 inhibitor. An analogous phenylhydrazine intermediate, a key building block for Celecoxib and its derivatives, can be synthesized from **Methyl 2-**

acetoxybenzoate.

Proposed Synthetic Pathway:

A plausible multi-step synthesis to a key phenylhydrazine intermediate for celecoxib analogues starts from **Methyl 2-acetoxybenzoate**. This pathway involves hydrolysis, nitration, reduction of the nitro group, diazotization of the resulting aniline, and finally reduction of the diazonium salt to the desired hydrazine.

Detailed Protocol for a Phenylhydrazine Intermediate

Step 1: Hydrolysis to Salicylic Acid

- Hydrolyze **Methyl 2-acetoxybenzoate** with excess aqueous sodium hydroxide, followed by acidification to yield salicylic acid.

Step 2: Nitration of Salicylic Acid

- To a solution of salicylic acid (1.0 eq) in concentrated sulfuric acid at 0°C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.
- Stir the reaction at 0°C for 2 hours.
- Pour the reaction mixture onto ice and filter the resulting precipitate.

Step 3: Reduction of the Nitro Group

- Suspend the nitrated salicylic acid (1.0 eq) in ethanol.
- Add tin(II) chloride dihydrate (3.0 eq) and heat the mixture to reflux for 4 hours.
- Cool the reaction, neutralize with sodium bicarbonate, and extract the product with ethyl acetate.

Step 4: Diazotization and Reduction to Hydrazine

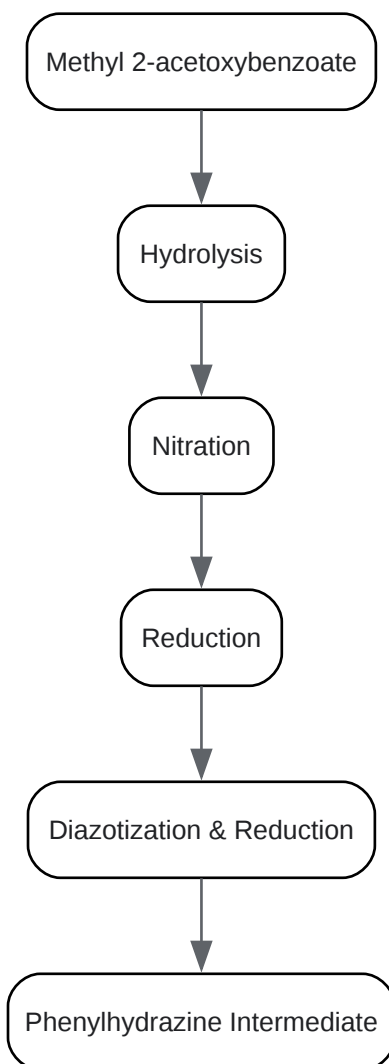
- Dissolve the amino-salicylic acid derivative (1.0 eq) in aqueous HCl and cool to 0°C.
- Add a solution of sodium nitrite (1.0 eq) in water dropwise.

- To the resulting diazonium salt solution, add a cold solution of tin(II) chloride in concentrated HCl and stir at 0°C for 1 hour.
- Filter the precipitated hydrazine hydrochloride salt.

Quantitative Data (Illustrative):

Step	Key Reagents	Conditions	Expected Yield
1. Hydrolysis	NaOH, HCl	RT, then 0°C	>95%
2. Nitration	HNO ₃ , H ₂ SO ₄	0°C, 2 h	70-80%
3. Reduction	SnCl ₂ ·2H ₂ O	Reflux, 4 h	80-90%
4. Diazotization/Reduction	NaNO ₂ , SnCl ₂	0°C, 1 h	60-70%

Logical Workflow for Phenylhydrazine Intermediate Synthesis



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Caption: Multi-step synthesis of a key Celecoxib intermediate.

Synthesis of a Benzocaine Derivative Intermediate

Benzocaine is a local anesthetic. A derivative can be prepared from an intermediate synthesized from **Methyl 2-acetoxybenzoate** through a sequence of nitration, reduction, and esterification.

Protocol for a p-Aminobenzoic Acid Derivative

Step 1: Nitration of **Methyl 2-acetoxybenzoate**

- Dissolve **Methyl 2-acetoxybenzoate** (1.0 eq) in concentrated sulfuric acid at 0°C.

- Add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.
- Stir for 1 hour, then pour onto crushed ice.
- Filter and wash the precipitate with cold water.

Step 2: Reduction of the Nitro Group

- Suspend the nitrated product (1.0 eq) in ethanol.
- Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride.
- Heat the mixture to reflux for 3 hours.
- Filter the hot reaction mixture through celite and concentrate the filtrate.

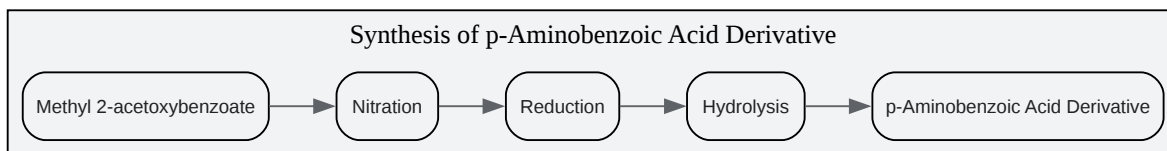
Step 3: Hydrolysis to p-Aminobenzoic Acid Derivative

- Dissolve the amino derivative in aqueous NaOH and heat to reflux for 2 hours.
- Cool the solution and acidify with HCl to precipitate the p-aminobenzoic acid derivative.

Quantitative Data (Illustrative):

Step	Key Reagents	Conditions	Expected Yield
1. Nitration	fuming HNO ₃ , H ₂ SO ₄	0-5°C, 1 h	75-85%
2. Reduction	Fe, NH ₄ Cl	Reflux, 3 h	85-95%
3. Hydrolysis	NaOH, HCl	Reflux, 2 h	>90%

Experimental Workflow for Benzocaine Derivative Intermediate



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Caption: Synthesis of a key intermediate for Benzocaine derivatives.

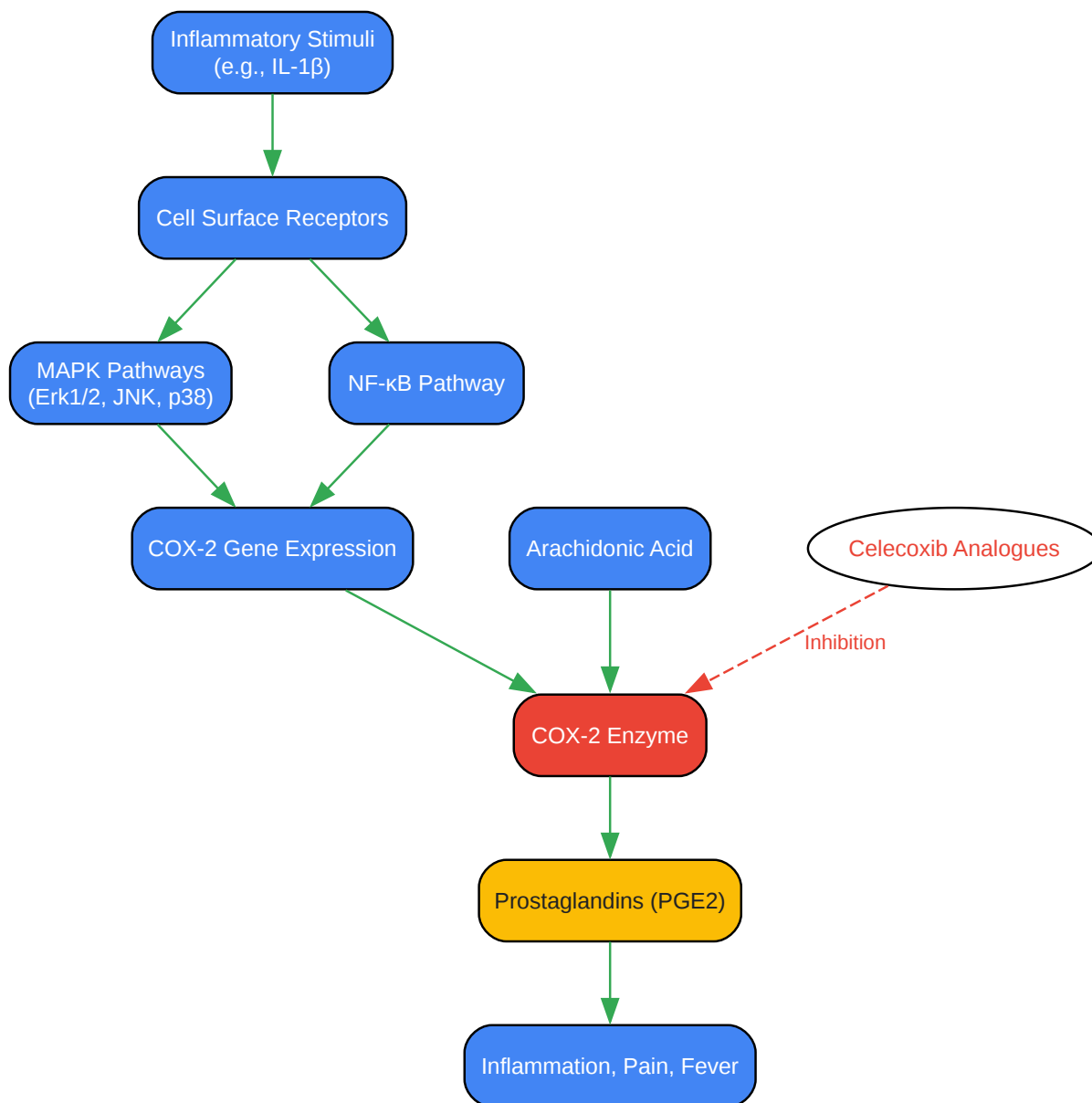
Signaling Pathway Inhibition by Celecoxib Analogues

Celecoxib and its analogues are known to selectively inhibit the Cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a key inflammatory pathway.

COX-2 Signaling Pathway in Inflammation:

Inflammatory stimuli, such as cytokines (e.g., IL-1 β) and growth factors, activate intracellular signaling cascades involving MAP kinases (Erk1/2, JNK, p38) and NF- κ B.[3] These pathways converge to upregulate the expression of the COX-2 gene.[3] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE₂), which are potent mediators of inflammation, pain, and fever.[4] Selective COX-2 inhibitors, such as Celecoxib, block this step, thereby reducing the production of pro-inflammatory prostaglandins.

COX-2 Inflammatory Signaling Pathway



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Caption: Inhibition of the COX-2 pathway by Celecoxib analogues.

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